2-Amino-N-(2-methoxyethyl)propanamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride is C6H15ClN2O2 . The molecular weight is 182.65 g/mol.Physical and Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water. The molecular weight is 182.65 g/mol.Scientific Research Applications
Synthetic Routes and Reactivity
- Preparation of Chiral Nylon Analogs : A key intermediate, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, was utilized in synthesizing poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog, demonstrating the compound's potential in advanced polymer synthesis (García-Martín et al., 2001).
Antibacterial and Antifungal Properties
- Synthesis of Naproxen Derivatives : Research on derivatives of naproxen, a compound structurally related to 2-amino propanamides, showed significant antibacterial and antifungal activities, suggesting the potential antimicrobial properties of similar amide derivatives (Helal et al., 2013).
Structural and Spectroscopic Characterization
- Solid-state Linear-dichroic Infrared Spectroscopy : A derivative, 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, was structurally and spectroscopically characterized, highlighting the usefulness of spectroscopic techniques in understanding the structural aspects of similar compounds (Zareva, 2006).
Anticonvulsant Studies
- N-Benzyl-3-[(Chlorophenyl) Amino] Propanamides : These compounds, through an uncatalysed amine exchange reaction, demonstrated potent anticonvulsant activity in preclinical models, suggesting the therapeutic potential of structurally similar amides in neurological disorders (Idris et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-5(7)6(9)8-3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQKDVAIVHZPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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